![molecular formula C15H12N2 B1594079 1,5-Diphenyl-1H-pyrazole CAS No. 6831-89-6](/img/structure/B1594079.png)
1,5-Diphenyl-1H-pyrazole
Overview
Description
1,5-Diphenyl-1H-pyrazole (DPP) is a heterocyclic compound with the molecular formula C16H12N2. It consists of a doubly unsaturated five-membered ring containing two nitrogen atoms and three carbon atoms. DPP exhibits diverse functionality and stereochemical complexity due to its aromatic character and structural features .
Synthesis Analysis
- Heterocyclic Systems and Multicomponent Approaches : These methods allow for efficient preparation of pyrazole derivatives .
Molecular Structure Analysis
The molecular weight of DPP is approximately 220.27 g/mol. Its chemical formula is C15H12N2 .
Chemical Reactions Analysis
DPP participates in various chemical reactions, including cycloadditions, condensations, and functionalization processes. These reactions lead to the formation of diverse pyrazole derivatives with different biological and pharmacological activities .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antiviral Applications
1,5-Diphenyl-1H-pyrazole: derivatives have been synthesized and evaluated for their antiviral activity. These compounds, particularly those with certain substitutions, have shown promising results against viruses like herpes simplex virus type-1 (HSV-1). The antiviral activity is assessed using plaque-reduction assays on Vero cells, with some derivatives exhibiting strong activity comparable to reference drugs .
Biological Activities in Medicinal Chemistry
The pyrazole ring is a common motif in medicinal chemistry due to its biological relevance. 1,5-Diphenyl-1H-pyrazole and its derivatives have been explored for various biological activities. They have been found to possess potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of diseases like HIV. This class of compounds has shown enhanced activity against drug-resistant strains, making them valuable in antiviral research .
Catalysis in Synthetic Chemistry
In the field of synthetic chemistry, 1,5-Diphenyl-1H-pyrazole derivatives serve as catalysts or ligands in various reactions. For instance, they are used in palladium-catalyzed cross-coupling and alkyne cyclization reactions. These compounds facilitate the formation of complex molecules, highlighting their importance in the development of pharmaceuticals and other organic compounds .
Antibacterial Research
Derivatives of 1,5-Diphenyl-1H-pyrazole have been investigated for their antibacterial properties. Research indicates that these compounds could be effective against a range of human pathogens. However, further studies are needed to fully understand their mechanisms of action and to determine their efficacy across a broader spectrum of bacterial strains .
Antifungal Applications
The antifungal activity of 1,5-Diphenyl-1H-pyrazole derivatives has also been a subject of study. These compounds have shown activity against various fungal species, including Cryptococcus neoformans and Aspergillus fumigatus. Such studies are crucial for developing new antifungal agents, especially in the face of rising drug resistance .
Future Directions
Mechanism of Action
Target of Action
1,5-Diphenyl-1H-pyrazole is a nitrogen-containing heterocyclic compound Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . They have also been reported to target the ryanodine receptor (RyR), a promising target for the development of novel insecticides .
Mode of Action
A molecular simulation study was performed on a pyrazole derivative, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that pyrazole derivatives may interact with their targets in a similar manner, leading to changes in the function of the target proteins.
Biochemical Pathways
Pyrazole derivatives have been reported to have significant effects on various biological pathways due to their diverse pharmacological activities . For instance, some pyrazole derivatives have shown antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases .
Pharmacokinetics
Theoretical admet studies of pyrazolopyrazine derivatives, a class of compounds similar to pyrazoles, have predicted suitable pharmacokinetic phases .
Result of Action
Some pyrazole derivatives have shown strong antiviral activity against herpes simplex virus type-1 . Additionally, certain pyrazole derivatives have displayed superior antipromastigote activity, which was more active than standard drugs . These findings suggest that 1,5-Diphenyl-1H-pyrazole may have similar effects.
properties
IUPAC Name |
1,5-diphenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCXLYCLPHRSAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346572 | |
Record name | 1,5-Diphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6831-89-6 | |
Record name | 1,5-Diphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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